5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of functional groups, including a chloro substituent, a trifluoromethyl group, and an oxazole ring
Scientific Research Applications
Chemistry
In organic synthesis, 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the oxazole ring is a common motif in bioactive molecules, contributing to the compound’s potential as a pharmacophore.
Industry
In the materials science field, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. For instance, the reaction between 4-chloro-3-(trifluoromethyl)benzoyl chloride and an appropriate amide under basic conditions can yield the oxazole ring.
-
Introduction of the Aldehyde Group: : The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the oxazole intermediate with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under acidic or basic conditions.
Reduction: NaBH₄ in methanol or ethanol, or LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains a similar aromatic ring with a trifluoromethyl group but different functional groups.
Uniqueness
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the trifluoromethyl group makes it a valuable scaffold for the development of new compounds with enhanced properties.
Properties
IUPAC Name |
5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAABFJWGBBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.